N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide
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Overview
Description
N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the cyclization of 2-aminobenzylamine with an appropriate aldehyde under acidic conditions to form the quinoline ring. The sulfonyl group is then introduced via sulfonylation using a sulfonyl chloride reagent. Finally, the acetamide group is added through an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, high-throughput screening for optimal sulfonylation conditions, and the use of catalysts to improve the efficiency of the acylation step.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerase enzymes, while the sulfonyl group could interact with cysteine residues in proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline moiety.
Sulfonyl compounds: Compounds like sulfonamides, which contain the sulfonyl group.
Acetamide derivatives: Compounds such as paracetamol, which contain the acetamide group.
Uniqueness
N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide is unique due to the combination of its structural features, which may impart specific biological activities not seen in other compounds. The presence of the quinoline moiety, sulfonyl group, and acetamide group in a single molecule allows for multiple modes of interaction with biological targets, potentially leading to a broad spectrum of activity.
Properties
IUPAC Name |
N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)19-16-12-15(9-10-18(16)24-2)25(22,23)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCWMUCUYQHPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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